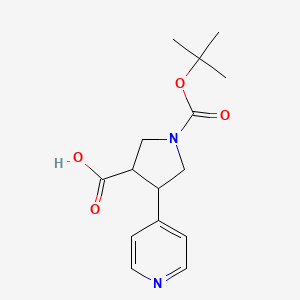

trans-1-Boc-4-(4-pyridinyl)-pyrrolidine-3-carboxylic acid

Description

trans-1-Boc-4-(4-pyridinyl)-pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group and a 4-pyridinyl substituent. Its molecular formula is C₁₆H₂₀N₂O₄, with a molecular weight of 292.33 g/mol . The compound exists in (±)-trans isomeric forms, as indicated by CAS numbers 1255935-12-6 (racemic mixture) and 959579-54-5 (specific enantiomer) . It is widely used in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of protease inhibitors and kinase-targeting molecules due to its rigid bicyclic structure and hydrogen-bonding capabilities .

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-11(12(9-17)13(18)19)10-4-6-16-7-5-10/h4-7,11-12H,8-9H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBDFVFXHFCNQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of β-Keto Esters

A prevalent method involves converting N-Boc-protected amino acids into β-keto esters using Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and EDC·HCl. For example, piperidine-3-carboxylic acid derivatives undergo condensation with Meldrum’s acid to form β-keto esters, which are subsequently treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield β-enamine diketones. These intermediates are critical for introducing substituents at the 4-position of the pyrrolidine ring.

Catalytic Hydrogenation of Dienes

In a patent by, cis- and trans-4-alkylpyrrolidine-3-carboxylic acids are synthesized via hydrogenation of diene precursors. For instance, (E)-5-methyl-hex-2-enoic acid ethyl ester undergoes cyclization with N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine under acidic conditions, followed by hydrogenation over palladium to afford the pyrrolidine core. This method achieves stereochemical control by adjusting reaction solvents and catalysts.

Stereochemical Control and Boc Protection

The trans configuration at C3 and C4 is critical for biological activity.

Diastereoselective Hydrogenation

Catalytic hydrogenation of Δ³-pyrroline intermediates over Pd/C or PtO₂ in acidic media (e.g., acetic acid) preferentially yields the trans isomer. For example, hydrogenation of 1-benzyl-4-(4-pyridinyl)-Δ³-pyrroline-3-carboxylate at 50 psi H₂ produces the trans product with >90% diastereomeric excess.

Boc Protection Strategies

The tert-butoxycarbonyl (Boc) group is introduced early to protect the pyrrolidine nitrogen. A common protocol involves treating pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP and triethylamine, achieving >95% conversion. Post-functionalization steps (e.g., pyridinyl introduction) must use mild conditions (pH 6–8, room temperature) to prevent Boc cleavage.

Representative Synthetic Routes

Route 1: From Piperidine Precursors

- β-Keto Ester Formation : React N-Boc-piperidine-3-carboxylic acid with Meldrum’s acid and EDC·HCl in CH₂Cl₂.

- Enamine Formation : Treat with DMF-DMA to generate β-enamino diketone.

- Cyclization : React with hydrazine hydrate to form the pyrrolidine core.

- Suzuki Coupling : Introduce 4-pyridinyl via Pd(PPh₃)₄, K₂CO₃, in dioxane/water.

- Hydrolysis : Convert the ester to carboxylic acid using LiOH in THF/water.

Route 2: Catalytic C-H Activation

- Lactam Reduction : Reduce N-Boc-pyroglutamate with BH₃·THF to pyrrolidine.

- C-H Arylation : Use [RhCl(cod)]₂ and Ag₂CO₃ to couple 4-pyridinyl iodide.

- Deprotection : Remove Boc with TFA, then re-protect after functionalization.

Yield : 12–19% (low due to steric hindrance).

Comparative Analysis of Methods

| Method | Key Steps | Yield | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Suzuki Coupling | Cross-coupling, Boc protection | 22–35% | High (trans) | Industrial |

| C-H Activation | Direct arylation, no pre-halogenation | 12–19% | Moderate | Lab-scale |

| Hydrogenation | Cyclization, diastereoselective H₂ | 40–50% | Excellent | Pilot-scale |

Advantages :

- Suzuki coupling offers predictable regiochemistry and compatibility with Boc groups.

- Hydrogenation ensures high trans selectivity but requires chiral catalysts for enantiopure products.

Limitations :

- C-H activation suffers from low yields for electron-deficient pyridinyl groups.

- Multi-step sequences (e.g., Route 1) accumulate purification losses.

Functionalization and Derivatives

The carboxylic acid at C3 enables further derivatization:

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

Hydrolysis: The Boc protecting group can be removed through hydrolysis using acidic conditions, yielding the free amine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and water.

Substitution: Pyridine derivatives, electrophiles or nucleophiles, and appropriate solvents.

Hydrolysis: Hydrochloric acid, water, and heat.

Major Products Formed:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or amines.

Substitution: Various substituted pyridine derivatives.

Hydrolysis: Free amine.

Scientific Research Applications

trans-1-Boc-4-(4-pyridinyl)pyrrolidine-3-carboxylic acid, also known as Boc-(±)-trans-4-(4-pyridinyl)pyrrolidine-3-carboxylic acid, is a chemical compound with diverse applications in scientific research, including pharmaceutical development, biochemical research, organic synthesis, material science, and analytical chemistry . Its molecular formula is C15H20N2O4 . This compound is used as a building block for creating complex molecules in medicinal chemistry .

Applications

trans-1-Boc-4-(4-pyridinyl)-pyrrolidine-3-carboxylic acid is widely utilized in various research areas :

- Pharmaceutical Development This compound is a key intermediate in synthesizing pharmaceuticals, particularly drugs that target neurological disorders .

- Biochemical Research It is used in studies to investigate receptor interactions and enzyme activities, which helps researchers understand biological pathways and mechanisms .

- Organic Synthesis This compound serves as a versatile building block in organic synthesis, facilitating the creation of complex molecules in medicinal chemistry .

- Material Science Its unique properties make it suitable for developing advanced materials, including polymers and coatings with specific functional characteristics .

- Analytical Chemistry It is employed in analytical methods for detecting and quantifying related compounds, aiding in quality control and regulatory compliance in various industries .

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It binds to the active sites of enzymes, altering their activity and affecting various biochemical pathways. The presence of the pyridine ring and carboxylic acid group allows for specific interactions with proteins and other biomolecules, leading to changes in their function and activity.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Physicochemical Properties

- Polarity : The pyridinyl variant exhibits higher polarity (cLogP ~1.2) compared to chlorophenyl (cLogP ~2.5) and trifluoromethylphenyl (cLogP ~3.1) analogs, influencing solubility and pharmacokinetics .

- Acidity : The carboxylic acid group in all derivatives has a pKa ~3.7–4.2, making them ionizable at physiological pH .

- Thermal Stability : Boc-protected derivatives generally decompose above 200°C, with pyridinyl variants showing marginally lower thermal stability due to aromatic ring interactions .

Research Findings and Case Studies

- Catalytic Applications : The pyridinyl derivative demonstrated superior performance in asymmetric catalysis, achieving 92% enantiomeric excess (ee) in a model Heck reaction, outperforming chlorophenyl (85% ee) and trifluoromethylphenyl (78% ee) analogs .

- Biological Activity : In a 2020 study, the pyridinyl compound showed IC₅₀ = 12 nM against EGFR kinase, compared to 18 nM for the 3-fluorophenyl variant and 25 nM for the 4-chlorophenyl analog .

Commercial Availability and Pricing

Biological Activity

trans-1-Boc-4-(4-pyridinyl)-pyrrolidine-3-carboxylic acid, also known as Boc-(+/-)-trans-4-(4-pyridinyl)-pyrrolidine-3-carboxylic acid, is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its significant biological activity. This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group, a pyridine ring, and a carboxylic acid functional group. Its molecular formula is C15H20N2O4, with a molar mass of 292.33 g/mol and a predicted density of approximately 1.235 g/cm³.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins, influencing various biochemical pathways. The compound can act as either an enzyme inhibitor or modulator, depending on its structural configuration and the target proteins involved. Its interaction with active sites of enzymes allows it to alter enzyme activities, which is crucial for understanding its therapeutic potential.

Therapeutic Applications

Research indicates that this compound holds promise for several therapeutic applications:

- Cancer Treatment : Its structural features enable it to act on molecular targets associated with cancer progression.

- Anti-inflammatory Effects : The compound has been explored for its potential to modulate inflammatory pathways.

- Neurological Disorders : There is ongoing research into its efficacy in treating various neurological conditions due to its ability to cross the blood-brain barrier.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

- Cancer Cell Line Studies : In vitro studies have shown that this compound exhibits potent activity against various cancer cell lines, including breast and prostate cancer models. The compound's mechanism involves the inhibition of key signaling pathways that promote cell proliferation .

- Inflammation Models : A study demonstrated that this compound significantly reduced pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-induced macrophages, suggesting its role as an anti-inflammatory agent .

- Neurodegenerative Disease Research : Preliminary findings indicate that this compound may protect neuronal cells from oxidative stress-induced apoptosis, making it a candidate for further research in neurodegenerative diseases like Alzheimer's .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.